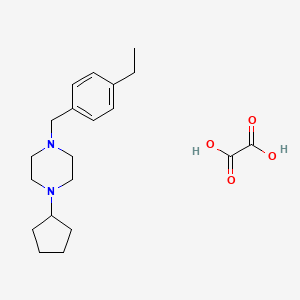
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
説明
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, also known as Dihexa, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Dihexa was originally developed as a nootropic agent, which is a type of drug that enhances cognitive function. However, recent studies have shown that Dihexa has a wide range of potential therapeutic applications, including the treatment of Alzheimer's disease, traumatic brain injury, and stroke.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is not fully understood, but it is believed to work by increasing the number of synapses in the brain. Synapses are the connections between neurons that allow for communication between different parts of the brain. By increasing the number of synapses, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide may enhance cognitive function and improve memory.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can increase the density of synapses in the brain, which may improve cognitive function. N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is that it is a small molecule drug, which makes it easy to synthesize and study in the laboratory. However, one of the limitations of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is that it is not very soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. One area of research is the potential therapeutic applications of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide in the treatment of traumatic brain injury and stroke. Studies have shown that N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide may be able to improve cognitive function and reduce brain damage in animal models of traumatic brain injury and stroke.
Another area of research is the potential use of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide in combination with other drugs. Studies have shown that N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide may enhance the effects of other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
Conclusion
In conclusion, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a small molecule drug that has a wide range of potential therapeutic applications. While the mechanism of action of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is not fully understood, studies have shown that it may be able to improve cognitive function and reduce brain damage in a number of different conditions. Further research is needed to fully understand the potential therapeutic applications of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide and to develop new drugs based on its structure.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has been the subject of numerous scientific studies, which have shown that it has a wide range of potential therapeutic applications. One of the most promising applications of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is in the treatment of Alzheimer's disease. Studies have shown that N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-8-17(18(25)23-16-10-9-12(21)11-15(16)22)24-19(26)13-6-4-5-7-14(13)20(24)27/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHCDSHSXKSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940224.png)


![1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940233.png)
![2-(4-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3940236.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3940247.png)
![(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)
![ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate](/img/structure/B3940256.png)


![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3940298.png)